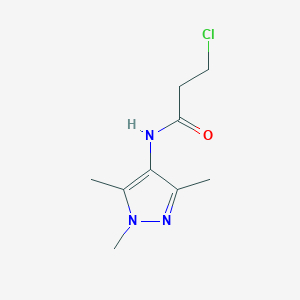

5-甲基-2-(1-噻吩-2-基乙基)-2H-吡唑-3-基胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

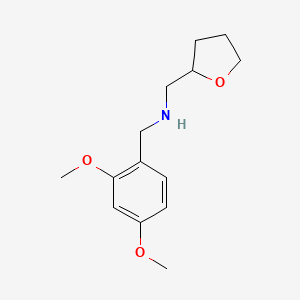

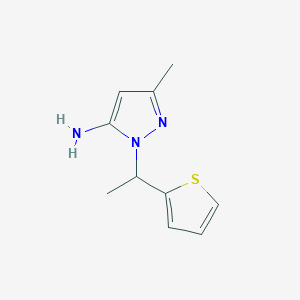

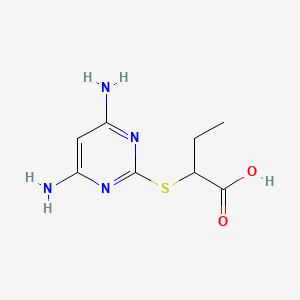

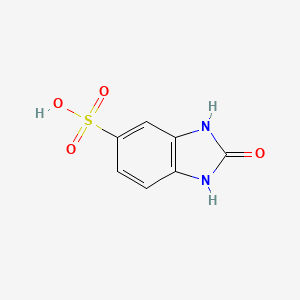

The compound "5-Methyl-2-(1-thiophen-2-yl-ethyl)-2H-pyrazol-3-ylamine" is not directly mentioned in the provided papers. However, the papers discuss various pyrazole derivatives, which are structurally related to the compound . Pyrazoles are a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. They are known for their diverse pharmacological activities and are often used as scaffolds in medicinal chemistry 10.

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the reaction of hydrazines with 1,3-dicarbonyl compounds or the cyclization of chalcones with hydrazine derivatives. For instance, the synthesis of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides involves the ring closure reaction of phenyl-1-(thiophen-2-yl) prop-2-en-1-ones with thiosemicarbazide in an alcoholic basic medium . Similarly, other papers describe the synthesis of pyrazole derivatives through condensation reactions under various conditions 10.

Molecular Structure Analysis

The molecular structures of the synthesized pyrazole derivatives are confirmed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, Mass, and elemental analyses. X-ray crystallography is also frequently used to determine the crystal structure and confirm the molecular geometry of these compounds 10.

Chemical Reactions Analysis

The chemical reactivity of pyrazole derivatives is influenced by the substituents on the pyrazole ring. These compounds can undergo further chemical transformations, such as alkylation, acylation, and sulfonation, to yield a variety of functionalized pyrazole compounds. The papers provided do not detail specific chemical reactions beyond the initial synthesis of the pyrazole derivatives 10.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of different substituents can significantly affect these properties. For example, the introduction of electron-withdrawing groups like chlorine can enhance the antidepressant activity of the compounds . The crystal packing of these molecules is often stabilized by weak intermolecular interactions, such as hydrogen bonding and π-π stacking .

Relevant Case Studies

Several of the papers discuss the biological evaluation of synthesized pyrazole derivatives. For instance, one study found that a thiophene-based pyrazoline with a carbothioamide tail unit exhibited potential antidepressant activity . Another study showed that certain pyrazole derivatives could suppress lung cancer cell growth through cell cycle arrest and autophagy . Additionally, some compounds demonstrated fungicidal and plant growth regulation activities .

科学研究应用

杂环化合物的合成

与5-甲基-2-(1-噻吩-2-基乙基)-2H-吡唑-3-基胺结构相关的吡唑衍生物是合成各种杂环化合物中的有价值的构建模块。例如,4-(二氰甲亚)-3-甲基-1-苯基-2-吡唑烯-5-酮及其衍生物的化学性质突显了它们在创建各种杂环骨架(如吡唑咪唑啉、噻唑等)中的反应性和应用,提供了从广泛的前体生成多功能的氰甲亚染料的温和反应条件(Gomaa & Ali, 2020)。

药物化学应用

与5-甲基-2-(1-噻吩-2-基乙基)-2H-吡唑-3-基胺的核心结构密切相关的吡唑啉骨架已经展示了广泛的生物活性。这包括抗菌、抗炎、抗抑郁和抗癌等性质,突显了这类化合物在药物发现和开发中的潜力。值得注意的是,吡唑啉衍生物已被确定为单胺氧化酶抑制剂的有希望候选药物,表明它们在治疗神经系统疾病中的用途(Mathew et al., 2013)。

抗真菌应用

针对福士镰刀菌进行的化合物测试,包括吡唑衍生物的衍生物,表明特定的结构特征,如吡唑基团的存在,对抗真菌活性有显著贡献。这表明了5-甲基-2-(1-噻吩-2-基乙基)-2H-吡唑-3-基胺在开发抗真菌剂中的潜在应用(Kaddouri et al., 2022)。

抗氧化性能

与5-甲基-2-(1-噻吩-2-基乙基)-2H-吡唑-3-基胺的吡唑基团相关的异噁唑酮衍生物的合成和评价已经展示了显著的抗氧化性能。这表明了这类化合物在开发用于对抗氧化应激的治疗或补充剂中的潜力(Laroum et al., 2019)。

属性

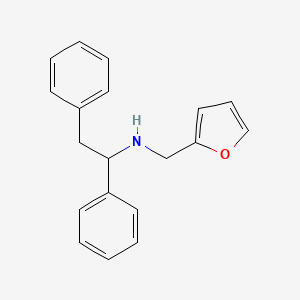

IUPAC Name |

5-methyl-2-(1-thiophen-2-ylethyl)pyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3S/c1-7-6-10(11)13(12-7)8(2)9-4-3-5-14-9/h3-6,8H,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKGBOYIMUQCWHY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)C(C)C2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-2-(1-thiophen-2-yl-ethyl)-2H-pyrazol-3-ylamine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine](/img/structure/B1306306.png)

![[1-(3,4-Dimethoxy-phenyl)-but-3-enyl]-furan-2-ylmethyl-amine](/img/structure/B1306308.png)

![Furan-2-ylmethyl-[2-(4-methoxy-phenyl)-1-phenyl-ethyl]-amine](/img/structure/B1306310.png)

![{4-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenyl}amine](/img/structure/B1306316.png)

![4-Oxo-3-o-tolyl-10-oxa-3-aza-tricyclo[5.2.1.0*1,5*]dec-8-ene-6-carboxylic acid](/img/structure/B1306318.png)